

structure of porcine gastrin-releasing peptide

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Compound of Interest

Compound Name: GRP (porcine)

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An In-Depth Technical Guide to the Structure of Porcine Gastrin-Releasing Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrin-Releasing Peptide (GRP) is a neuropeptide with significant regulatory roles in the gastrointestinal and central nervous systems. The porcine variant (pGRP), a 27-amino acid peptide, is a key ortholog studied for its function in stimulating gastrin release and its association with cell proliferation. This technical guide provides a comprehensive overview of the structural biology of porcine GRP. It details the primary amino acid sequence and physicochemical properties, explores the current understanding of its secondary and tertiary structure based on spectroscopic studies, and elucidates its primary signaling pathway upon binding to the GRP receptor. Furthermore, this document furnishes detailed experimental protocols for foundational techniques used in its characterization, including Edman degradation for sequencing and radioimmunoassay for quantification, supported by workflow visualizations.

Primary Structure and Physicochemical Properties

Porcine GRP is a single-chain polypeptide composed of 27 amino acids with an amidated C-terminus.^[1] It was originally isolated from porcine gastric and intestinal tissues.^[2] The primary structure was determined through sequential degradation and analysis, and its sequence is identical to that of guinea pig GRP.

Amino Acid Sequence

The complete amino acid sequence of porcine GRP is presented below.

| Residue # | 3-Letter Code | 1-Letter Code |
|-----------|---------------|---------------|
| 1 | Ala | A |
| 2 | Pro | P |
| 3 | Val | V |
| 4 | Ser | S |
| 5 | Val | V |
| 6 | Gly | G |
| 7 | Gly | G |
| 8 | Gly | G |
| 9 | Thr | T |
| 10 | Val | V |
| 11 | Leu | L |
| 12 | Ala | A |
| 13 | Lys | K |
| 14 | Met | M |
| 15 | Tyr | Y |
| 16 | Pro | P |
| 17 | Arg | R |
| 18 | Gly | G |
| 19 | Asn | N |
| 20 | His | H |
| 21 | Trp | W |
| 22 | Ala | A |
| 23 | Val | V |

| | | |
|----|-----|---|
| 24 | Gly | G |
| 25 | His | H |
| 26 | Leu | L |
| 27 | Met | M |

Table 1: The primary amino acid sequence of porcine Gastrin-Releasing Peptide.[\[3\]](#)[\[4\]](#)

Physicochemical Data

The fundamental physicochemical properties of pGRP are summarized in the following table.

| Property | Value |
|-------------------|--|
| Molecular Formula | C ₁₂₆ H ₁₉₈ N ₃₈ O ₃₁ S ₂ |
| Molecular Weight | 2805.31 Da |
| C-Terminus | Amidated (-NH ₂) |
| Appearance | White lyophilized solid |
| Solubility | Soluble in water |

Table 2: Key physicochemical properties of porcine GRP.[\[3\]](#)[\[5\]](#)

Conformational Structure

While a high-resolution crystal structure of porcine GRP has not been determined, its conformation in solution has been investigated using spectroscopic methods, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.[\[2\]](#)[\[6\]](#)

These studies reveal that in aqueous buffer solutions, GRP does not adopt a single, rigid three-dimensional structure. Instead, it exists as an ensemble of flexible, random-coil-type conformers.[\[6\]](#) However, this flexibility is not uniform across the peptide. Analysis indicates the presence of a stable β -turn structure involving residues 14-19 (Met-Tyr-Pro-Arg-Gly-Asn).[\[6\]](#)

The conformation of GRP is highly dependent on its environment. In the presence of organic solvents or upon interaction with negatively charged lipid membranes (such as those containing phosphatidylserine), the peptide undergoes a conformational change, adopting a more ordered secondary structure.[6] This suggests that the peptide's structure is induced upon binding to its receptor in the cell membrane. The three-dimensional structure of GRP in solution, as determined by NMR, is considered crucial for understanding its selective binding to the GRP receptor.[2]

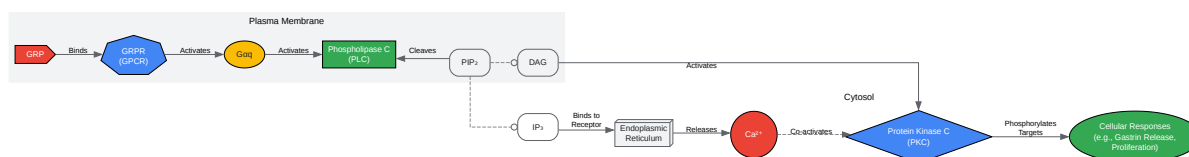
GRP Receptor and Signaling Pathway

Porcine GRP exerts its physiological effects by binding with high affinity to the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2, a member of the G-protein coupled receptor (GPCR) superfamily.[7][8] The activation of GRPR initiates a well-defined intracellular signaling cascade primarily mediated by the $G_{\alpha q}$ subunit.

The sequence of events is as follows:

- **Binding:** GRP binds to the extracellular domain of GRPR.
- **G-Protein Activation:** The GRP-GRPR complex catalyzes the exchange of GDP for GTP on the associated $G_{\alpha q}$ protein subunit, activating it.
- **PLC Activation:** The activated $G_{\alpha q}$ subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).
- **PIP₂ Cleavage:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.
- **PKC Activation:** DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺ levels, activates Protein Kinase C (PKC).

- Downstream Effects: Activated PKC phosphorylates a variety of target proteins, leading to downstream cellular responses such as hormone secretion (e.g., gastrin), smooth muscle contraction, and regulation of cell proliferation.[9][10]



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Fig. 1: GRP Receptor Signaling Pathway via Gαq and Phospholipase C.

Key Experimental Methodologies

The characterization of pGRP relies on several core biochemical techniques for sequencing and quantification.

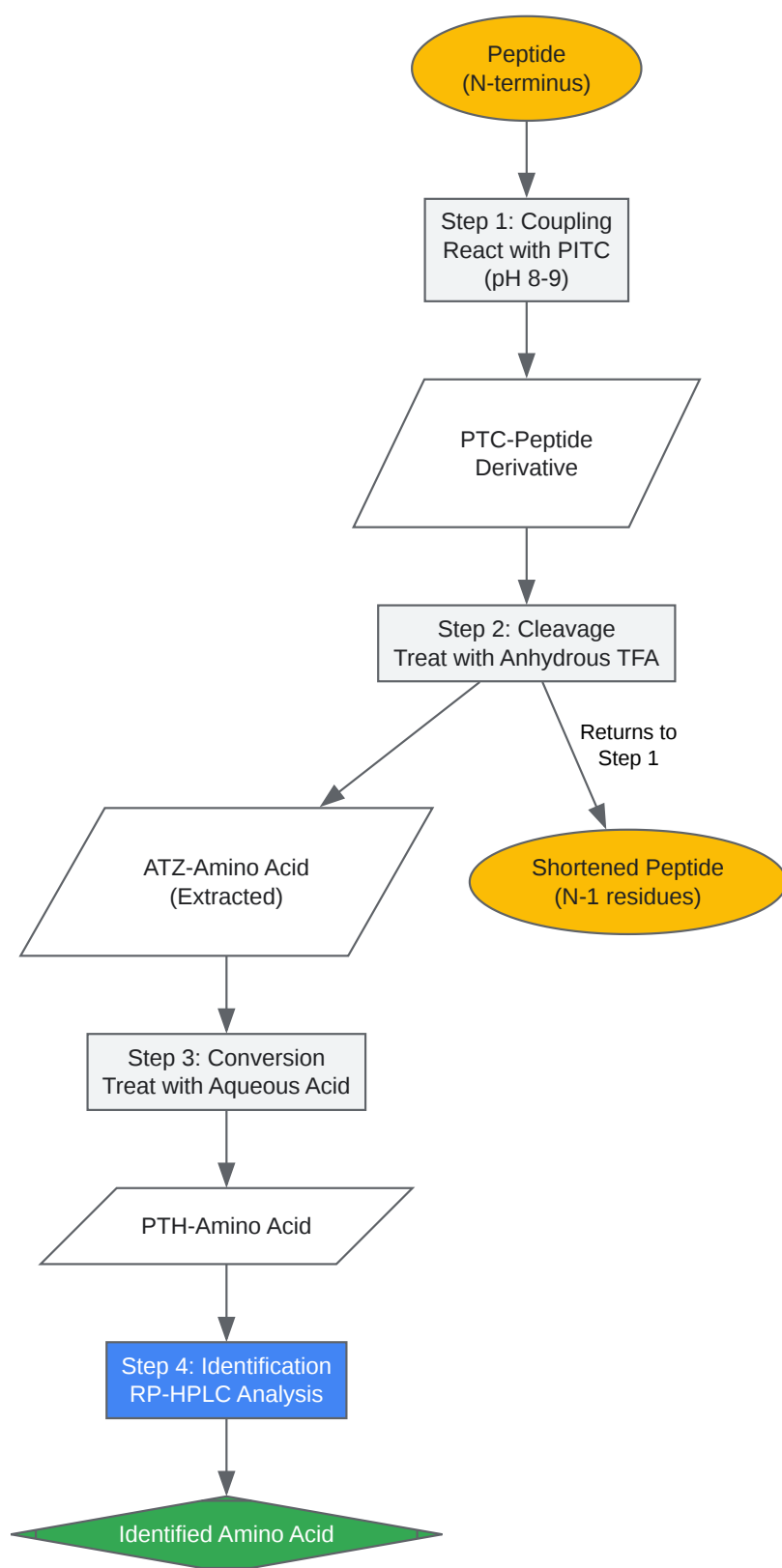
Peptide Sequencing: Edman Degradation

Edman degradation is the classic method for determining the amino acid sequence of a peptide from its N-terminus.[11][12] The process is a cyclical chemical reaction that removes one amino acid at a time, which is then identified.

Protocol Overview:

- Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH 8-9). PITC covalently couples to the free alpha-amino group of the N-terminal amino acid, forming a phenylthiocarbamyl (PTC) derivative.

- **Cleavage:** The sample is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid residues. The N-terminal residue is released as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but shortened by one residue.
- **Extraction & Conversion:** The ATZ-amino acid is selectively extracted with an organic solvent. It is then treated with a weaker aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) amino acid derivative.
- **Identification:** The specific PTH-amino acid is identified using chromatographic techniques, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to known standards.
- **Cycle Repetition:** The shortened peptide (from step 2) is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.



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Fig. 2: Workflow of a single cycle in Edman degradation sequencing.

Peptide Quantification: Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive in vitro technique used to measure the concentration of antigens, such as peptides, in a sample.^{[13][14]} The method is based on the principle of competitive binding.

Protocol Overview (Competitive Binding):

- **Reagent Preparation:** A known, fixed amount of specific antibody to GRP is prepared. A known amount of GRP is radiolabeled (e.g., with ^{125}I) to serve as the "tracer" or "hot" antigen. A series of standards with known concentrations of unlabeled ("cold") GRP are also prepared.
- **Competitive Binding:** The antibody is incubated with the radiolabeled GRP tracer and the sample (or standard). The unlabeled GRP in the sample competes with the radiolabeled GRP for the limited number of antibody binding sites.
- **Separation:** After incubation reaches equilibrium, the antibody-bound GRP is separated from the free (unbound) GRP. This is often achieved by adding a secondary antibody that precipitates the primary antibody complex.
- **Detection:** The radioactivity of the precipitated complex (the bound fraction) is measured using a gamma counter.
- **Quantification:** As the concentration of unlabeled GRP in the sample increases, it displaces more of the radiolabeled tracer from the antibody, thus decreasing the radioactivity of the bound fraction. A standard curve is generated by plotting the measured radioactivity against the known concentrations of the standards. The concentration of GRP in the unknown sample is determined by interpolating its measured radioactivity on this standard curve.

Fig. 3: Principle of competitive binding in Radioimmunoassay (RIA).

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